1-(Pyridin-3-yl)pyrrolidin-3-one
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Overview
Description
1-(Pyridin-3-yl)pyrrolidin-3-one is a heterocyclic compound that features both a pyridine ring and a pyrrolidinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)pyrrolidin-3-one typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction, where a nitrone or azomethine ylide reacts with a dipolarophile such as an olefin . This method allows for regio- and stereoselective synthesis of the pyrrolidinone ring.
Industrial Production Methods: Industrial production of this compound often employs similar cyclization techniques but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-yl)pyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the pyrrolidinone ring into a more oxidized form, such as a lactam.
Reduction: Reduction reactions can modify the pyridine ring, potentially converting it into a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and pyrrolidinone rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactams, while reduction can produce piperidine derivatives .
Scientific Research Applications
1-(Pyridin-3-yl)pyrrolidin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its role in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)pyrrolidin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.
Pyridine: A six-membered nitrogen-containing aromatic ring.
Pyrrolidinone: A lactam with a five-membered ring structure.
Uniqueness: 1-(Pyridin-3-yl)pyrrolidin-3-one is unique due to its combination of both pyridine and pyrrolidinone rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential biological activities that are not observed in simpler analogs .
Properties
Molecular Formula |
C9H10N2O |
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Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-pyridin-3-ylpyrrolidin-3-one |
InChI |
InChI=1S/C9H10N2O/c12-9-3-5-11(7-9)8-2-1-4-10-6-8/h1-2,4,6H,3,5,7H2 |
InChI Key |
OVVDTOOIUUBAHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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